Methyl heptadecanoate

Descripción general

Descripción

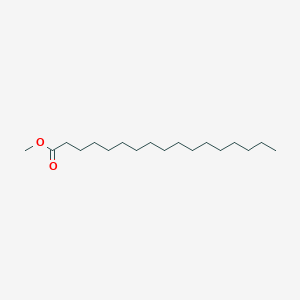

Methyl heptadecanoate (C₁₈H₃₆O₂), a saturated fatty acid methyl ester (FAME) with a 17-carbon chain (C17:0), is widely utilized as an internal standard (IS) in gas chromatography (GC) for quantifying biodiesel and lipid-derived FAMEs . Its chemical stability, predictable retention time, and absence in most natural lipid profiles make it ideal for normalization in analytical workflows . For instance, EN14103—a standard method for biodiesel analysis—specifies this compound for determining FAME content due to its inertness and non-overlapping chromatographic peaks with common biodiesel components (e.g., C16:0, C18:1) .

Structurally, this compound is distinguished by its straight-chain aliphatic backbone and methyl ester group. Its molecular weight (284.5 g/mol) and boiling point (~310°C) align with mid-chain FAMEs, enabling consistent performance in GC analyses .

Métodos De Preparación

Acid-Catalyzed Esterification

Automated acid-catalyzed esterification significantly enhances efficiency compared to manual methods. Agilent Technologies’ automated workstation achieved 94–101% recoveries with <5% RSD by optimizing reagent volumes and reaction time . The protocol involves:

-

Adding 10 μL of fatty acid standard or canola oil to 10 μL of internal standard (decane, dodecane, tetradecane, hexadecane).

-

Vortexing with 40 μL of 2 N NaOH in methanol and 80 μL of 14% BF₃ in methanol.

-

Heating at 65°C for 20 min, followed by extraction with hexane .

Table 1: Comparison of Manual vs. Automated Acid-Catalyzed Methods

| Parameter | Manual Method | Automated Method |

|---|---|---|

| Reaction Time | 2 hours | 20 minutes |

| Reagent Consumption | 50x higher | 50x lower |

| RSD | 5–10% | <5% |

The automated system reduced solvent use by 98% while maintaining precision, as validated by GC-FID analysis of methyl palmitate and stearate .

Base-Catalyzed Transesterification

Base-catalyzed methods, though unsuitable for free fatty acids, offer rapid conversion for triglycerides. A 10-fold scaled-down version of the AOAC method achieved completion within minutes using 2 N NaOH in methanol . For canola oil:

-

Mix 10 μL oil with 500 μL hexane and 100 μL 2 N NaOH.

-

Vortex for 30 s, transfer the organic layer post-2 min settling .

Table 2: Performance of Base-Catalyzed Reaction

| Analyte | Recovery (%) | RSD (%) |

|---|---|---|

| Methyl Laurate | 97.3 | 3.1 |

| Methyl Palmitate | 98.7 | 2.8 |

| Methyl Stearate | 96.5 | 3.5 |

Despite higher RSDs (3.2% average) due to larger dilutions, this method avoids BF₃, reducing toxicity risks .

Transesterification via BF₃ Methanolysis

The University of Alaska’s method combines accelerated solvent extraction (ASE) with BF₃-catalyzed transesterification :

-

Extraction : 65% chloroform/35% methanol at 2000 psi and 100°C for 10 min.

-

Hydrolysis : 0.5 M methanolic KOH at 80°C for 1 hour.

-

Transesterification : 10% BF₃ in methanol at 100°C for 20 min.

-

Quenching : Hexane/water extraction and spiking with C21:0 internal standard .

Table 3: Validation Metrics for BF₃ Method

| Parameter | Value |

|---|---|

| Surrogate Recovery | 70–130% |

| GC Column | DB-23 (60 m × 0.25 mm) |

| Runtime | 40 min |

This protocol achieved >90% recovery for C14–C20 esters, with GC-MS confirming purity .

Isotopic Labeling and Specialized Synthesis

Deuterated methyl heptadecanoate-d33 (CAS 1219804-81-5) requires tailored synthesis for isotopic studies. GlpBio’s method involves dissolving 10 mg/mL in DMSO, with storage at -20°C to prevent degradation . While reaction specifics are proprietary, the workflow emphasizes precise molarity calculations and ultrasonic-assisted dissolution .

Aplicaciones Científicas De Investigación

Biochemical Applications

Substrate for Enzymatic Assays

Methyl heptadecanoate is utilized as a substrate in lipoxygenase assays. Lipoxygenases are enzymes that catalyze the oxidation of fatty acids, playing crucial roles in various physiological processes. The use of this compound allows researchers to study the kinetics and mechanisms of these enzymes effectively .

Internal Standard in Quantification

In analytical chemistry, this compound serves as an internal standard for quantifying fatty acids and lipids. It is particularly useful in gas chromatography (GC) for determining the concentration of squalene and other fatty acids in complex biological samples . This application underscores its importance in lipidomics, where precise quantification of lipid species is essential.

Analytical Chemistry

Gas-Liquid Chromatography (GLC)

this compound is commonly employed in the preparation of fatty acid methyl esters (FAMEs) for GLC analysis. This method is vital for monitoring and controlling industrial processes involving fats and oils . The compound's stability and well-defined characteristics make it an ideal choice for standardization.

Method Development

Research has demonstrated the optimization of rapid analysis techniques using this compound as a reference standard. For instance, studies have focused on improving the efficiency of FAME analysis by employing this compound to ensure accurate calibration curves and enhance detection limits .

Food Science

Quality Control in Edible Oils

In food science, this compound is used as a marker for quality control in edible oils. Its presence or absence can indicate the degree of processing or adulteration of oils . Additionally, it aids in the characterization of fatty acid profiles in various food products, contributing to nutritional labeling and safety assessments.

Mecanismo De Acción

El mecanismo por el cual el Margarato de Metilo ejerce sus efectos se debe principalmente a sus interacciones con enzimas y membranas celulares. Como éster de ácido graso, puede integrarse en bicapas lipídicas, afectando la fluidez y función de la membrana. En ensayos enzimáticos, sirve como sustrato para la lipoxigenasa, que cataliza la oxigenación de ácidos grasos poliinsaturados .

Compuestos Similares:

Palmitato de Metilo: Otro éster metílico de ácido graso con una estructura similar pero derivado del ácido palmítico.

Estearato de Metilo: Derivado del ácido esteárico, tiene una cadena de carbono más larga en comparación con el Margarato de Metilo.

Oleato de Metilo: Un éster metílico de ácido graso insaturado con un doble enlace en la cadena de carbono.

Unicidad: El Margarato de Metilo es único debido a su longitud de cadena de carbono específica (17 carbonos) y sus aplicaciones tanto en química analítica como en procesos industriales. Su estabilidad y baja reactividad lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales .

Comparación Con Compuestos Similares

Methyl heptadecanoate is often compared to other FAMEs and internal standards based on chromatographic behavior, physical properties, and application-specific suitability. Below is a detailed analysis:

Chromatographic Performance

Retention Time and Chain Length:

- This compound (C17:0) exhibits a retention time (RT) of 23.14 min in GC analyses, intermediate between shorter-chain esters (e.g., methyl hexadecanoate, C16:0: 20.16 min) and longer-chain analogs (e.g., methyl octadecanoate, C18:0: ~25–26 min) .

- Ethyl esters (e.g., ethyl hexadecanoate, RT: 22.23 min) elute earlier than methyl esters due to differences in polarity .

Table 1: Retention Times and Molecular Properties of Select FAMEs

| Compound | Chain Length | Molecular Formula | Retention Time (min) | Typical Use |

|---|---|---|---|---|

| Methyl hexadecanoate | C16:0 | C₁₇H₃₄O₂ | 20.16 | Biodiesel component, IS in lipidomics |

| This compound | C17:0 | C₁₈H₃₆O₂ | 23.14 | Primary IS for biodiesel (EN14103) |

| Methyl octadecanoate | C18:0 | C₁₉H₃₈O₂ | ~25–26 | Biodiesel component |

| Methyl tridecanoate | C13:0 | C₁₄H₂₈O₂ | ~15–16 | IS for short-chain FAME analysis |

Quantitative Accuracy

- Relative Correction Factors (RCF): this compound’s RCF varies compared to unsaturated esters. For example, methyl eicosapentaenoate (EPA-ME) has an RCF of 1.52 relative to this compound, necessitating calibration adjustments for accurate quantification .

- Deuterated Analogs: Isotope-labeled this compound-d33 (C17:0dMe) is used in advanced mass spectrometry to avoid co-elution issues, a feature less commonly available for other esters .

Application-Specific Suitability

- Biodiesel Analysis: this compound is preferred over methyl nonanoate (C9:0) or methyl tridecanoate (C13:0) due to its compatibility with the C14–C24 FAME range in biodiesel .

- Lipidomics: In marine lipid studies, this compound outperforms methyl stearate (C18:0) as an IS because C18:0 is naturally abundant in many oils, risking peak overlap .

Table 2: Comparative Performance in Biodiesel Analysis

| Property | This compound | Methyl Palmitate (C16:0) | Methyl Stearate (C18:0) |

|---|---|---|---|

| EN14103 Compliance | Yes | No | No |

| Natural Abundance | Low | High (common in oils) | High |

| Stability in GC | High | High | High |

| Overlap Risk | Low | Moderate | High |

Limitations

- Cost and Availability: this compound is less cost-effective than shorter-chain IS (e.g., methyl heptanoate, C7:0) but offers superior accuracy for mid-to-long-chain analyses .

- Niche Alternatives: For specialized applications (e.g., short-chain volatile FAMEs), methyl tridecanoate (C13:0) or deuterated standards are preferred .

Research Findings and Data Trends

- Microalgae Lipid Studies: In Chlorella vulgaris, this compound constituted 3.34% of total FAMEs, significantly lower than methyl stearate (61.52%) and methyl palmitate (15%) .

- Biodiesel Yield Calculations: Equations incorporating this compound (e.g., EN14103) achieved <2% error in FAME quantification, outperforming methods using ethyl esters .

Actividad Biológica

Methyl heptadecanoate, also known as methyl heptadecanoic acid, is a fatty acid methyl ester that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article synthesizes current findings regarding the biological activity of this compound, supported by data tables and case studies.

This compound is a saturated fatty acid methyl ester with the chemical formula and a molecular weight of 284.47 g/mol. It is derived from heptadecanoic acid and is part of a larger class of compounds known as fatty acid methyl esters (FAMEs).

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly its derivative, 16-methylheptadecanoic acid methyl ester (HDA), which has been isolated from marine fungi such as Trichoderma species. The following table summarizes key findings regarding its anticancer effects:

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| Oral Cancer (KB) | 18.75 ± 0.12 | Induces apoptosis via ROS-dependent pathways |

| Skin Carcinoma (A431) | 37.5 ± 0.42 | Down-regulates HSP90, promotes DNA fragmentation |

In a study published in the Journal of Applied Biomedicine, HDA demonstrated significant cytotoxicity against KB and A431 cell lines, with IC50 values indicating potent activity compared to other known anticancer agents . The mechanism involves the induction of reactive oxygen species (ROS) leading to apoptosis, as confirmed by DNA fragmentation assays.

In Vivo Studies

In vivo experiments using Swiss albino mice induced with skin cancer showed that HDA not only inhibited tumor growth but also improved hematological and biochemical parameters indicative of health recovery . Histopathological analysis revealed reduced tumor size and improved tissue architecture.

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties. A study assessing various fatty acids found that certain derivatives exhibited notable antimicrobial activity against a range of pathogens. The following table presents findings on the antimicrobial efficacy:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These results indicate that this compound can inhibit the growth of both bacterial and fungal pathogens, suggesting its potential use in pharmaceutical formulations aimed at treating infections .

Mechanisms Underlying Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through ROS generation, leading to cellular damage and death.

- Antimicrobial Action : Its fatty acid structure may disrupt microbial membranes, leading to cell lysis.

- Immunomodulatory Effects : Some studies suggest that fatty acids can modulate immune responses, enhancing phagocytic activity in macrophages .

Case Studies

- Marine-Derived Compounds : Research involving marine-derived fungi has shown that compounds like HDA not only possess anticancer properties but also exhibit antioxidant activities that could enhance their therapeutic profiles .

- Fungal Biomass Studies : A study on fungal biomass production highlighted the extraction of various bioactive compounds, including this compound, which demonstrated significant biological activities including antioxidant and antimicrobial effects .

Q & A

Q. Basic: How is methyl heptadecanoate synthesized and characterized for use as a reference standard in lipid analysis?

Answer: this compound is synthesized via esterification of heptadecanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Post-synthesis, purification involves distillation or recrystallization to achieve ≥99% purity (critical for reference standards). Characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms ester bond formation (δ ~3.65 ppm for methoxy group; δ ~2.30 ppm for α-CH₂).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates molecular ion [M⁺] at m/z 284.5 and fragmentation patterns.

- Melting Point Analysis : Ensures consistency with literature values (29.8–30.3°C) .

Purity assessment follows guidelines in , requiring triplicate runs with <1% relative standard deviation (RSD).

Q. Basic: What methodological role does this compound play in quantifying biodiesel conversion efficiency?

Answer: As an internal standard in GC analysis, this compound enables precise quantification of fatty acid methyl esters (FAMEs) via the internal standard method. Steps include:

Spiking : Adding a known concentration (e.g., 10 mg/mL) to the sample pre-analysis .

Response Factor Calculation : Comparing peak areas of target FAMEs to the internal standard.

Conversion Calculation : Using the formula:

where = peak area, = internal standard concentration, = volume, and = sample mass .

This method minimizes matrix effects and instrument variability .

Q. Advanced: How can deuterated this compound (this compound-d33) improve lipid tracer studies in metabolic research?

Answer: Deuteration introduces stable isotopes (²H) into the molecule, enabling tracking via mass spectrometry without altering chemical reactivity. Applications include:

- Isotope Dilution Mass Spectrometry (IDMS) : Enhances accuracy in quantifying low-abundance lipids by correcting for extraction losses .

- Metabolic Flux Analysis : Differentiates endogenous vs. exogenous lipid sources in cell cultures .

Key considerations: - Deuterium Distribution : Ensure uniform labeling (e.g., >98 atom% D) to avoid skewed isotopic patterns.

- Chromatographic Behavior : Validate retention time alignment with non-deuterated analogs to prevent co-elution errors .

Q. Advanced: What computational strategies resolve contradictions in reported thermochemical properties of this compound?

Answer: Discrepancies in properties (e.g., enthalpy of combustion) arise from experimental variability. A hybrid ONIOM [QCISD(T)/CBS:DFT] approach combines:

- High-Level Theory : QCISD(T)/CBS for accurate energy calculations on small molecular fragments.

- Density Functional Theory (DFT) : B3LYP/6-31G(d) for larger systems (e.g., biodiesel blends).

This method reconciles experimental data by isolating errors in bond dissociation energies or vibrational modes . Cross-validation with bomb calorimetry is recommended .

Q. Data Contradiction: How should researchers address variability in this compound’s GC retention times across laboratories?

Answer: Variability stems from column type (polar vs. non-polar), temperature gradients, and carrier gas flow rates. Mitigation strategies:

- Standardized Protocols : Use columns optimized for FAME separation (e.g., SP-2560 for cis/trans isomers) .

- Retention Index Calibration : Reference against n-alkanes (C10–C40) to normalize retention times .

- Interlaboratory Studies : Share calibration curves and participate in proficiency testing (e.g., ASTM D6584) .

Q. Experimental Design: How to optimize ultrasound/microwave-assisted transesterification using this compound as a process monitor?

Answer: A Central Composite Design (CCD) with Response Surface Methodology (RSM) evaluates factors:

- Ultrasonic Time (60–180 s) : Affects cavitation efficiency.

- Microwave Irradiation (60–180 s) : Influences heating uniformity.

- Catalyst Loading (0.5–2.0 wt%) : Impacts reaction kinetics.

this compound quantifies FAME yield at each condition. ANOVA identifies significant interactions (e.g., ultrasound-microwave synergy reduces reaction time by 40%) .

Q. Advanced: What challenges arise in detecting this compound in trace-level biological samples, and how are they mitigated?

Answer: Challenges include:

- Matrix Interference : Co-eluting lipids in plasma/urine. Solid-Phase Extraction (SPE) with C18 cartridges improves selectivity .

- Detection Limits : GC-MS with Selected Ion Monitoring (SIM) at m/z 284.5 enhances sensitivity (LOQ ~0.1 ng/µL).

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 5%), and recovery (85–115%) .

Propiedades

IUPAC Name |

methyl heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEBIMLTDXKIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061924 | |

| Record name | Methyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; mp = 29.8-30.3 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Methyl heptadecanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-92-6 | |

| Record name | Methyl heptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl margarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL HEPTADECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl heptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MARGARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41PZK7H0KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.